JNJ-31020028 is a potent and selective antagonist of the neuropeptide Y Y2 receptor (NPY Y2R) [, , , , , , , , ]. It is a synthetic small molecule belonging to the benzamide class of compounds. JNJ-31020028 has emerged as a valuable tool in scientific research, particularly in elucidating the roles of NPY Y2R in various physiological and pathological processes.
One specific chemical reaction relevant to JNJ-31020028 is its ¹¹C-carbonylation for the production of N-[¹¹C]methyl-JNJ-31020028, a positron emission tomography (PET) radiotracer [, , ]. This reaction utilizes oxidative addition complexes of palladium-aryl as stoichiometric reagents in the presence of ¹¹CO. This method has shown excellent radiochemical purity and yield, providing a viable alternative for ¹¹C-labeling strategies.
7.1. Metabolic Disorders [, , ]:JNJ-31020028 has shown promise in preclinical models of metabolic dysfunction-associated steatotic liver disease (MASLD) []. In diet-induced obese rats, JNJ-31020028 effectively prevented steatosis without significant weight loss by reducing de novo lipogenesis in the liver. Further, a high-fat diet was found to decrease the binding of the PET radioligand N-¹¹C-methyl-JNJ-31020028 to NPY2 receptors []. This suggests a potential role of NPY Y2R in the development of metabolic disorders, warranting further investigation.
7.2. Emesis [, ]:Research suggests that JNJ-31020028 can attenuate deoxynivalenol (vomitoxin)-induced emesis in minks []. The study suggests that the emetic effect of deoxynivalenol involves the release of peptide YY3-36, which subsequently activates NPY Y2 receptors. Blocking these receptors with JNJ-31020028 effectively reduced the emetic response. This highlights the potential of targeting NPY Y2R for developing anti-emetic therapies.
7.4. Nicotine Addiction []:Research has explored the role of JNJ-31020028 in nicotine abstinence-related anxiety-like behavior in a specific phenotype of rats characterized by novelty-seeking []. Although specific details are limited in the abstract, this research highlights the potential involvement of NPY Y2R in addiction-related behaviors.
7.5. PET Neuroimaging [, ]:The development of N-¹¹C-methyl-JNJ-31020028 as a PET radiotracer has opened new avenues for studying NPY Y2R in the living brain [, ]. This radioligand exhibits favorable characteristics for PET imaging, including slow metabolism, sufficient target-to-background ratio, reversible and competitive binding, and a suitable reference region for binding potential estimation. These properties make N-¹¹C-methyl-JNJ-31020028 a valuable tool for investigating NPY Y2R distribution, function, and potential alterations in various neurological and psychiatric disorders.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9